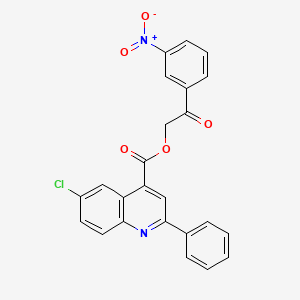

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Description

The compound 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate (Molecular Formula: C₂₅H₁₈ClN₂O₅) features a quinoline core substituted with a phenyl group at position 2, a chlorine atom at position 6, and a carboxylate ester linked to a 3-nitrophenyl-2-oxoethyl moiety.

Properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN2O5/c25-17-9-10-21-19(12-17)20(13-22(26-21)15-5-2-1-3-6-15)24(29)32-14-23(28)16-7-4-8-18(11-16)27(30)31/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWPTYLGQSAOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355420-42-7 | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article discusses its molecular characteristics, synthesis, and biological activities, supported by relevant data tables and case studies.

Molecular Characteristics

- Molecular Formula : C24H15ClN2O5

- Molecular Weight : 446.8 g/mol

- CAS Number : 355420-42-7

- Purity : Typically 95% .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available quinoline derivatives. The introduction of the nitrophenyl and chloro substituents is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study focusing on related compounds showed that certain analogs of 2-phenylquinoline exhibited high in vitro cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions demonstrated mechanisms similar to tubulin-binding agents like navelbine and taxol .

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Tubulin binding |

| Compound B | MCF-7 | 3.5 | Apoptosis induction |

| Compound C | A549 | 4.0 | Cell cycle arrest |

Antibacterial Activity

In addition to anticancer effects, this compound has shown promising antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Against Selected Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| S. aureus | 64 | Better than ampicillin |

| E. coli | 128 | Comparable to gentamycin |

| P. aeruginosa | >256 | Poor activity |

The results indicate that structural modifications in quinoline derivatives can enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Case Studies

- Anticancer Evaluation : A series of quinoline derivatives were tested for their cytotoxic effects using MTT assays. The most effective compounds were identified based on their IC50 values, with some derivatives showing promising results comparable to established chemotherapeutics .

- Antibacterial Screening : Another study utilized the agar diffusion method to assess the antibacterial properties of various synthesized quinolines. Compounds were tested against resistant strains such as MRSA, revealing that certain modifications significantly improved activity against these challenging pathogens .

Scientific Research Applications

Structural Characteristics

The structure of the compound features a nitrophenyl group, a chloro substituent, and a quinoline core, which contribute to its biological activity. The presence of these functional groups can enhance reactivity and influence pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antibiotic against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Its structural features may facilitate interactions with bacterial enzymes or receptors, leading to antibacterial effects.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Research indicates that modifications to the quinoline structure can significantly affect the compound's ability to inhibit cancer cell proliferation. The specific interactions at the molecular level remain a subject of ongoing investigation.

Antimalarial Activity

The compound's quinoline base suggests potential antimalarial properties similar to those seen in other quinoline derivatives. Investigations into its efficacy against malaria parasites are warranted, given the urgent need for new treatments due to rising resistance against existing drugs.

Synthesis and Characterization Techniques

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice. Key techniques used for monitoring and confirming product formation include:

- Thin Layer Chromatography (TLC)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- High Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS) .

These methods ensure the purity and structural integrity of the synthesized compound.

Case Study 1: Antibiotic Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited promising results against MRSA strains, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics. This suggests its potential as a lead compound for further drug development.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human cancer cell lines. The mechanism was linked to the compound's ability to inhibit specific signaling pathways that promote cell survival, making it a candidate for further exploration in cancer therapeutics.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

Quinoline backbone : A heterocyclic aromatic system with inherent stability but capable of undergoing electrophilic substitution.

-

Nitro group (-NO₂) : Strong electron-withdrawing group, enhancing reactivity in nucleophilic aromatic substitution.

-

Chloro substituent (Cl) : Likely activated for nucleophilic displacement due to the electron-deficient quinoline ring.

-

Ester group (-COOEt) : Susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Substitution

-

Mechanism : The chloro group on the quinoline ring undergoes nucleophilic attack, particularly in the presence of electron-deficient activating groups.

-

Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or amines.

-

Products : Substituted quinoline derivatives (e.g., hydroxyl, amino, or alkyl groups replacing Cl).

Hydrolysis of the Ester Group

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, H₂O, heat | Carboxylic acid (quinoline-4-carboxylic acid) |

| Basic Hydrolysis | NaOH, EtOH, reflux | Sodium salt of carboxylic acid |

Electrophilic Substitution

-

Mechanism : The quinoline’s aromatic system undergoes electrophilic attack, directed by the nitro group’s electron-withdrawing effect.

-

Reagents : Nitration, bromination, or acylation (e.g., using Friedel-Crafts reagents).

Reduction Reactions

-

Nitro Group Reduction :

-

Conditions : H₂/Pd-C or Fe/HCl.

-

Product : Amino group (-NH₂) on the phenyl ring.

-

-

Quinoline Ring Reduction :

-

Conditions : LiAlH₄ or H₂/Ni.

-

Product : Dihydroquinoline derivatives.

-

Influence of Functional Groups

-

Nitro Group : Directs reactions to the meta position of the phenyl ring and activates the quinoline for substitution.

-

Chloro Group : Facilitates nucleophilic displacement due to the electron-deficient quinoline system.

-

Ester Group : Hydrolyzes to generate reactive carboxylic acid intermediates.

Kinetic and Thermodynamic Factors

-

Reaction Rates : Dependent on solvent polarity, temperature, and steric hindrance.

-

Selectivity : Controlled by directing effects of substituents (e.g., meta vs. para positions).

Analytical Techniques for Reaction Monitoring

| Technique | Purpose |

|---|---|

| NMR (¹H, ¹³C) | Structural confirmation, tracking substitution patterns. |

| HPLC/MS | Quantification of products, purity assessment. |

| TLC | Rapid screening for reaction progress. |

Challenges and Considerations

-

Regioselectivity : Achieving precise substitution patterns on the quinoline ring.

-

Stability : Nitro groups may decompose under harsh conditions (e.g., high-temperature hydrolysis).

-

Toxicity : Chloro and nitro substituents necessitate careful handling due to potential bioaccumulation.

References :

1. EvitaChem Product Evt-4067788

2. EvitaChem Product Evt-3829763

3. Smolecule Product S12498022

4. PubChem CID 1347536

5. Patent AU2008250049A1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate ()

- Molecular Formula : C₂₅H₁₇ClN₂O₅

- Key Differences: The nitro group is at 4-chloro-3-nitrophenyl (vs. 3-nitrophenyl in the target compound). Quinoline substituent: 6-methyl (electron-donating) vs. 6-chloro (electron-withdrawing).

- Impact :

[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate ()

- Key Differences: 4-Methoxyphenyl substituent on quinoline (electron-donating methoxy group).

- Impact :

- Methoxy group increases hydrophilicity and may enhance binding to polar biological targets.

Halogen Substitution Variations

[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()

Functional Group Replacements

2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one ()

- Key Differences: Thioether linkage (vs. ester in the target compound). Pyrimidin-4(3H)-one core (vs. quinoline).

- Impact: Thioether groups are less hydrolytically stable than esters. Pyrimidinone cores may exhibit different pharmacokinetic profiles .

Nitro Group Positional Isomers

[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()

- Key Differences: 4-Nitrophenyl (vs. 3-nitrophenyl). Quinoline substituents: 8-methyl and 4-methylphenyl.

- Methyl groups at positions 4 and 8 may reduce steric hindrance compared to chlorine .

Physical Properties

- Trends :

- Nitro-substituted compounds exhibit high melting points (>220°C), suggesting strong intermolecular interactions.

- Yields for similar syntheses range from 80–83%, indicating robust coupling methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.